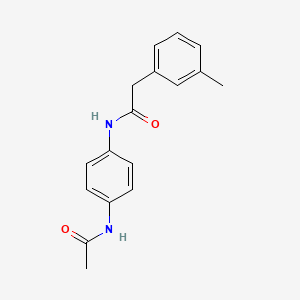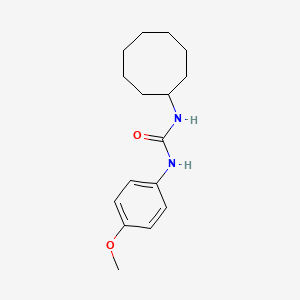![molecular formula C17H17N5O B5451929 6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5451929.png)
6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It features a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with a methyl group at the 6-position and a carbonyl group at the 3-position, which is further connected to a pyrrolidine ring carrying a 2-pyridinyl substituent .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. While the exact synthesis pathway for this specific compound is not available in the search results, similar compounds have been synthesized through various methods . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis typically involves the reaction of appropriate starting materials under specific conditions to form the desired product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents . The structure is likely to be planar due to the conjugated system of double bonds in the pyrazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on the functional groups present in the molecule. The carbonyl group at the 3-position could potentially undergo nucleophilic addition reactions, while the pyrrolidine ring could undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of a pyrazolo[1,5-a]pyrimidine core could confer aromaticity to the molecule, making it relatively stable . The presence of a carbonyl group and a pyrrolidine ring could affect its polarity and solubility .Future Directions
Properties
IUPAC Name |
(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-9-19-16-13(10-20-22(16)11-12)17(23)21-8-4-6-15(21)14-5-2-3-7-18-14/h2-3,5,7,9-11,15H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSVEZRASINBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)N3CCCC3C4=CC=CC=N4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dichlorophenyl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5451847.png)

![3-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5451857.png)
![4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5451860.png)
![3-(2-fluorophenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5451871.png)
![5-fluoro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-indole](/img/structure/B5451888.png)
![3-[[1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]piperidin-4-yl]oxymethyl]pyridine](/img/structure/B5451889.png)
![1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5451895.png)
![3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5451899.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide](/img/structure/B5451906.png)

![3-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B5451921.png)


